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Compound of Interest

Compound Name: 4-bromo-N,2-dimethylaniline

Cat. No.: B1289101 Get Quote

Disclaimer: Direct experimental data for 4-bromo-N,2-dimethylaniline is not readily available

in the public domain. This guide has been constructed based on established principles of

organic chemistry and extrapolated data from structurally related compounds. The information

provided herein, particularly regarding experimental protocols and quantitative data, should be

considered predictive and requires experimental validation.

Introduction
4-bromo-N,2-dimethylaniline is a substituted aromatic amine. Its structure comprises a

benzene ring substituted with a bromine atom at the para-position (4), a methyl group at the

ortho-position (2), and an N-methyl group on the amino moiety. As a substituted aniline, it holds

potential as a versatile intermediate in the synthesis of more complex molecules, particularly in

the realms of pharmaceuticals and agrochemicals, where aniline derivatives are foundational

building blocks.[1][2] The presence of a bromine atom provides a reactive handle for cross-

coupling reactions, while the secondary amine and the substituted aromatic ring offer sites for

further functionalization.

Physicochemical and Spectroscopic Properties
The exact physicochemical properties of 4-bromo-N,2-dimethylaniline have not been

extensively documented. However, we can predict its properties based on its constituent parts

and comparison with analogous structures like 4-bromo-2-methylaniline and N-methylaniline.
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Property Predicted Value Notes

Molecular Formula C₈H₁₀BrN -

Molecular Weight 200.08 g/mol -

Appearance
Predicted to be a solid at room

temperature.

Based on the melting point of

4-bromo-2-methylaniline (57-

59 °C).[3]

Melting Point
Estimated to be in the range of

40-60 °C

N-methylation may slightly

lower the melting point

compared to the primary

amine.

Boiling Point Estimated to be > 240 °C

The boiling point of 4-bromo-2-

methylaniline is 240 °C.[3] N-

methylation is expected to

slightly increase the boiling

point.

Solubility

Predicted to be soluble in

organic solvents (e.g.,

methanol, ethanol,

dichloromethane) and

insoluble in water.

Typical for substituted anilines.

pKa Estimated to be around 4-5

The pKa of N-methylaniline is

approximately 4.85. The

electron-withdrawing bromine

and electron-donating methyl

group on the ring will influence

the basicity of the nitrogen.

Predicted Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl

group (a singlet or doublet depending on coupling with the N-H proton, around 2.8-3.0 ppm),

the aromatic methyl group (a singlet around 2.1-2.3 ppm), the N-H proton (a broad singlet),

and the aromatic protons on the substituted ring (in the range of 6.5-7.5 ppm).
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¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methyl

carbons, as well as six aromatic carbon signals, with the carbon attached to the bromine

atom being significantly downfield.

IR Spectroscopy: The infrared spectrum is expected to show a characteristic N-H stretching

vibration for a secondary amine in the range of 3300-3500 cm⁻¹. Other significant peaks

would include C-H stretches for the aromatic and methyl groups, C=C stretching for the

aromatic ring, and a C-N stretching vibration.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and an

M+2 peak of similar intensity, which is characteristic of a compound containing one bromine

atom.

Synthesis and Reactivity
Proposed Synthesis: N-methylation of 4-bromo-2-
methylaniline
A plausible and common method for the synthesis of 4-bromo-N,2-dimethylaniline is the N-

methylation of the readily available precursor, 4-bromo-2-methylaniline.[4]

This protocol is a general method for the N-methylation of anilines.

Materials:

4-bromo-2-methylaniline

Formaldehyde (37% aqueous solution)

Sodium borohydride (NaBH₄)

Methanol

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1 equivalent) in methanol.

To this solution, add formaldehyde (1.2 equivalents) and stir at room temperature for 1 hour

to form the corresponding imine or aminal intermediate.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature

remains below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate

solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-
N,2-dimethylaniline.

Reactivity
The chemical reactivity of 4-bromo-N,2-dimethylaniline is dictated by its functional groups:

the secondary N-methylamino group, the activated aromatic ring, and the bromine substituent.
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N-Methylamino Group: As a secondary amine, it can undergo further N-alkylation to form a

tertiary amine. It can also be acylated, sulfonylated, and participate in other reactions typical

of secondary anilines.

Aromatic Ring: The N-methylamino and the 2-methyl groups are both electron-donating and

ortho-, para-directing groups.[5] This makes the aromatic ring highly activated towards

electrophilic aromatic substitution. The positions ortho and para to the strongly activating N-

methylamino group are the most likely sites for further substitution.

Bromine Atom: The carbon-bromine bond provides a site for various metal-catalyzed cross-

coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions,

allowing for the introduction of a wide range of substituents at the 4-position.

Potential Applications in Drug Development and
Research
Substituted anilines are a cornerstone in medicinal chemistry, forming the core of many

therapeutic agents.[1][2] Given its structure, 4-bromo-N,2-dimethylaniline could serve as a

valuable intermediate in the following areas:

Kinase Inhibitors: Many kinase inhibitors used in oncology feature anilino-pyrimidine or

anilino-quinazoline scaffolds.[6] The substituted aniline moiety can be crucial for binding to

the hinge region of the kinase domain.

Agrochemicals: Substituted anilines are common in herbicides, fungicides, and insecticides.

The specific substitution pattern of 4-bromo-N,2-dimethylaniline could be explored for

novel agrochemical discovery.

Materials Science: Aniline derivatives can be polymerized to form conductive polymers.[7] N-

alkylation can influence the solubility and processing properties of these materials.
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Caption: Proposed synthesis workflow for 4-bromo-N,2-dimethylaniline.
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Caption: Logical relationships of potential reactivity for 4-bromo-N,2-dimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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